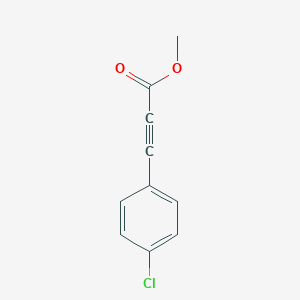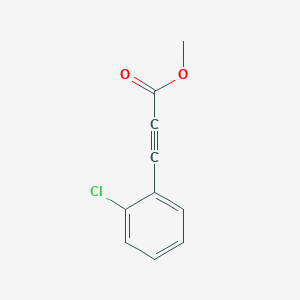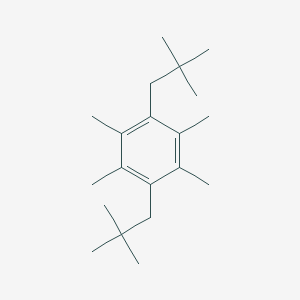
2,6-Bis(benzyloxy)cyclohexa-2,5-diene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(benzyloxy)cyclohexa-2,5-diene-1,4-dione, also known as tetrabenzyl resorcinarene, is a macrocyclic compound that has gained attention in scientific research due to its unique structure and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2,6-Bis(benzyloxy)cyclohexa-2,5-diene-1,4-dione resorcinarene is not fully understood, but it is believed to involve the formation of host-guest complexes with guest molecules. The macrocyclic structure of the compound allows it to selectively bind to certain molecules, which can affect their properties and behavior. For example, in drug delivery, 2,6-Bis(benzyloxy)cyclohexa-2,5-diene-1,4-dione resorcinarene can selectively encapsulate drug molecules and release them in a controlled manner.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,6-Bis(benzyloxy)cyclohexa-2,5-diene-1,4-dione resorcinarene are still being studied, but preliminary research has shown that the compound is non-toxic and biocompatible. In vitro studies have demonstrated that the compound can selectively bind to certain biomolecules, such as proteins and enzymes, which can affect their activity and function. In vivo studies have shown that the compound can be used for targeted drug delivery and imaging applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2,6-Bis(benzyloxy)cyclohexa-2,5-diene-1,4-dione resorcinarene is its unique macrocyclic structure, which allows it to selectively bind to certain molecules and protect them from degradation. This can be useful in various applications, such as drug delivery and catalysis. However, one limitation of the compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 2,6-Bis(benzyloxy)cyclohexa-2,5-diene-1,4-dione resorcinarene. One area of interest is the development of new synthesis methods to improve the yield and scalability of the compound. Another area of interest is the exploration of new applications for the compound, such as in the field of sensors and diagnostics. Additionally, further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of the compound.
Synthesemethoden
The synthesis of 2,6-Bis(benzyloxy)cyclohexa-2,5-diene-1,4-dione resorcinarene involves the reaction of resorcinol with benzyl bromide in the presence of a base, followed by a cyclization reaction to form the macrocyclic structure. The yield of the synthesis can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
Tetrabenzyl resorcinarene has been widely studied for its potential applications in various fields, including drug delivery, catalysis, and material science. In drug delivery, the macrocyclic structure of the compound allows it to encapsulate drug molecules and protect them from degradation, which can improve the efficacy and bioavailability of the drug. In catalysis, 2,6-Bis(benzyloxy)cyclohexa-2,5-diene-1,4-dione resorcinarene has been shown to exhibit high catalytic activity in various reactions, such as the epoxidation of alkenes and the oxidation of alcohols. In material science, the compound has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and porous polymers.
Eigenschaften
CAS-Nummer |
6625-45-2 |
|---|---|
Produktname |
2,6-Bis(benzyloxy)cyclohexa-2,5-diene-1,4-dione |
Molekularformel |
C20H16O4 |
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
2,6-bis(phenylmethoxy)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C20H16O4/c21-17-11-18(23-13-15-7-3-1-4-8-15)20(22)19(12-17)24-14-16-9-5-2-6-10-16/h1-12H,13-14H2 |
InChI-Schlüssel |
ZPDJHWCGUYEADD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC(=O)C=C(C2=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC(=O)C=C(C2=O)OCC3=CC=CC=C3 |
Andere CAS-Nummern |
6625-45-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



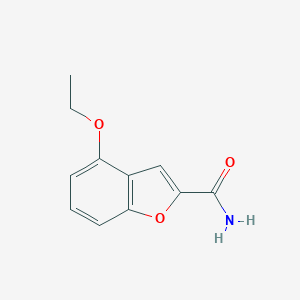

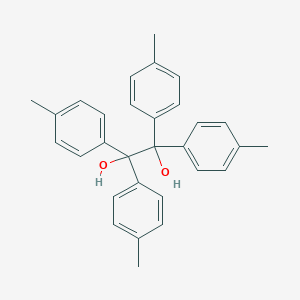
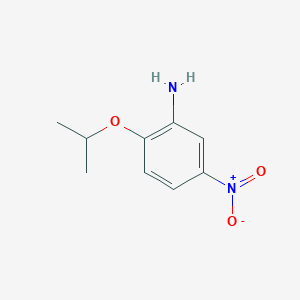
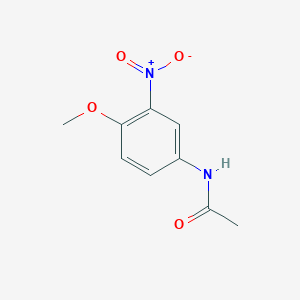

![Acetonitrile, benzoyl[[p-(dimethylamino)phenyl]imino]-](/img/structure/B189154.png)
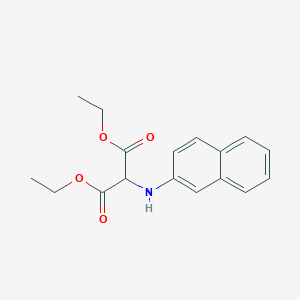

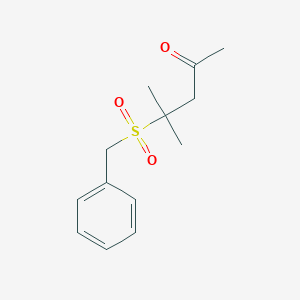
![1-[2-(2,4-Dinitrophenyl)ethyl]-2,4-dinitrobenzene](/img/structure/B189159.png)
